- Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligandOrganic & Biomolecular Chemistry, 2022, 20(40), 7936-7941,
Cas no 96789-80-9 ((S)-1-3-(Trifluoromethyl)phenylethanol)

96789-80-9 structure
Nome del prodotto:(S)-1-3-(Trifluoromethyl)phenylethanol
Numero CAS:96789-80-9
MF:C9H9F3O
MW:190.162373304367
MDL:MFCD03093004
CID:803496
(S)-1-3-(Trifluoromethyl)phenylethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-1-(3-(Trifluoromethyl)phenyl)ethanol
- (αS)-α-Methyl-3-(trifluoromethyl)-benzenemethanol
- (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL
- Benzenemethanol, a-methyl-3-(trifluoromethyl)-, (aS)-
- (S)-(-)-1-(m-Trifluoromethylphenyl)ethanol
- (αS)-α-Methyl-3-(trifluoromethyl)benzenemethanol (ACI)
- Benzenemethanol, α-methyl-3-(trifluoromethyl)-, (S)- (ZCI)
- (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol
- (1S)-1-[3-(Trifluoromethyl)phenyl]ethanol
- (S)-1-(3-Trifluoromethylphenyl)ethanol
- (S)-1-3-(Trifluoromethyl)phenylethanol
-
- MDL: MFCD03093004
- Inchi: 1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
- Chiave InChI: YNVXCOKNHXMBQC-LURJTMIESA-N
- Sorrisi: C(C1C=CC=C([C@@H](O)C)C=1)(F)(F)F
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
Proprietà sperimentali
- Densità: 1.234
- Punto di ebollizione: 207 ºC
- Punto di infiammabilità: 96 ºC
(S)-1-3-(Trifluoromethyl)phenylethanol Informazioni sulla sicurezza
- Dichiarazione di pericolo: Irritant
-
Identificazione dei materiali pericolosi:
(S)-1-3-(Trifluoromethyl)phenylethanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-74313-0.5g |
(1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
96789-80-9 | 95% | 0.5g |
$417.0 | 2023-02-12 | |
abcr | AB227835-250 mg |
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol, 97%; . |
96789-80-9 | 97% | 250mg |
€373.50 | 2023-05-20 | |
TRC | T899398-50mg |
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |
96789-80-9 | 50mg |
$ 185.00 | 2022-06-02 | ||
TRC | T899398-100mg |
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |
96789-80-9 | 100mg |
$ 295.00 | 2022-06-02 | ||
TRC | T899398-10mg |
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |
96789-80-9 | 10mg |
$ 50.00 | 2022-06-02 | ||
Apollo Scientific | PC0589-1g |
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |
96789-80-9 | 98% | 1g |
£96.00 | 2024-07-20 | |
Chemenu | CM132541-250mg |
(S)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol |
96789-80-9 | 95% | 250mg |
$*** | 2023-05-04 | |
Chemenu | CM132541-1g |
(S)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol |
96789-80-9 | 95% | 1g |
$*** | 2023-05-04 | |
Enamine | EN300-74313-2.5g |
(1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
96789-80-9 | 95% | 2.5g |
$1049.0 | 2023-02-12 | |
Aaron | AR00IKJZ-100mg |
Benzenemethanol, a-methyl-3-(trifluoromethyl)-, (aS)- |
96789-80-9 | 95% | 100mg |
$21.00 | 2025-02-28 |
(S)-1-3-(Trifluoromethyl)phenylethanol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (8α,9R)-N-[[2-[(2-Methoxyphenyl)(3-methoxyphenyl)phosphino]phenyl]methyl]cinchon… Solvents: Isopropanol ; 30 min, rt
1.2 Reagents: Cesium carbonate ; 3 h, 82 °C
1.2 Reagents: Cesium carbonate ; 3 h, 82 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine Catalysts: Stereoisomer of [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Dimethylformamide
Riferimento
- Practical Asymmetric Synthesis of (S)-MA20565, a Wide-Spectrum Agricultural FungicideJournal of Organic Chemistry, 2000, 65(2), 432-437,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Zinc , (TB-5-22)-Dichloro[2-[(4S)-4-(diphenylmethyl)-4,5-dihydro-2-oxazolyl-κN3]-N-[2-[… Solvents: Tetrahydrofuran ; 1 h, 65 °C
1.2 Reagents: Triethoxysilane ; 48 h, 65 °C
1.2 Reagents: Triethoxysilane ; 48 h, 65 °C
Riferimento
- Asymmetric iron-catalyzed hydrosilane reduction of ketones: Effect of zinc metal upon the absolute configurationAngewandte Chemie, 2010, 49(49), 9384-9387,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Hydrogen , Barium hydroxide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (9R)-N-[[2-[Bis(2-methoxyphenyl)phosphino]phenyl]methyl]-6′-methoxycinchonan-9-a… Solvents: Ethanol ; 1 h, 6 MPa, 35 °C
Riferimento
- Cinchona-Alkaloid-Derived NNP Ligand for Iridium-Catalyzed Asymmetric Hydrogenation of KetonesOrganic Letters, 2022, 24(1), 415-419,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Ethanol , Water ; 96 h, 30 °C
Riferimento
- Screening on the use of Kluyveromyces marxianus CBS 6556 growing cells as enantioselective biocatalysts for ketone reductionsTetrahedron: Asymmetry, 2011, 22(23), 1985-1993,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , (1S,2S)-N-p-Toluenesulfonyl-1,2-diphenylethylenediamine
Riferimento
- 2-Propanole-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, , 1-15,
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (1′R)-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2′,3,3′-tetrahydro-1… Solvents: 1-Propanol ; 1.0 h, 25 - 30 °C
1.2 Reagents: Potassium tert-butoxide , Hydrogen Solvents: 1-Propanol ; 10 min, 6 atm, 25 - 30 °C
1.2 Reagents: Potassium tert-butoxide , Hydrogen Solvents: 1-Propanol ; 10 min, 6 atm, 25 - 30 °C
Riferimento
- Chiral Iridium Spiro Aminophosphine Complexes: Asymmetric Hydrogenation of Simple Ketones, Structure, and Plausible MechanismChemistry - An Asian Journal, 2011, 6(3), 899-908,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-13)-Dichloro[(1R,2R)-1,2-diphenyl-1,2-ethanediamine-κN1,κN2][1,1′-[(1S)-2,… Solvents: Isopropanol ; 2.0 h, 50 atm, rt
Riferimento
- Synthesis of chiral spiro diphosphine ligands and their ruthenium complexes used as asymmetric hydrogenation catalysts, China, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Ethanol Catalysts: Alcohol dehydrogenase Solvents: Water ; 12 h, pH 7.5, 30 °C
Riferimento
- Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide ReductantOrganic Letters, 2009, 11(2), 305-308,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo…
Riferimento
- Preparation of optically active aromatic alcohols, Japan, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2816118-72-4 Solvents: Ethanol ; 70 bar, rt → 50 °C; 20 h, 50 °C
Riferimento
- Testing the role of the backbone length using bidentate and tridentate ligands in manganese-catalyzed asymmetric hydrogenationMolecular Catalysis, 2022, 529,,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Copper fluoride (CuF2) , (-)-BINAP Solvents: Toluene
1.2 Reagents: Phenylsilane
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Phenylsilane
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- New efficient copper fluoride-based catalyst for enantioselective hydrosilylation of ketones in aerobic conditionsIsrael Journal of Chemistry, 2002, 41(4), 231-240,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: Isopropanol
Riferimento
- Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide ScopeJournal of the American Chemical Society, 1998, 120(51), 13529-13530,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Bromopentacarbonylmanganese , Stereoisomer of 5,11a,12,13,14,15,15a,22,28a,29,30,31,32,32a-tetradecahydro-5,22… Solvents: Isopropanol ; 30 min, 55 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 15 min, 55 °C
1.3 3 h, 75 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 15 min, 55 °C
1.3 3 h, 75 °C
Riferimento
- Manganese catalyzed asymmetric transfer hydrogenation of ketonesChinese Chemical Letters, 2021, 32(4), 1415-1418,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-13)-Bis[(11bR)-4-(2-bromophenyl)dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosph… Solvents: Isopropanol , Dichloromethane ; 8 h, 80 bar, 0 °C
Riferimento
- Ru(II) complexes of cyclohexanediamine and monodentate phosphorus ligands for asymmetric ketone hydrogenationTetrahedron: Asymmetry, 2006, 17(20), 2925-2929,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Copper fluoride (CuF2) , (-)-BINAP Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Efficient Enantioselective Hydrosilylation of Ketones Catalyzed by Air Stable Copper Fluoride-Phosphine ComplexesOrganic Letters, 2001, 3(25), 4111-4113,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Hydrogen , Barium hydroxide Catalysts: Grubbs' catalyst , (9R)-N-[[2-[Bis(2-methoxyphenyl)phosphino]phenyl]methyl]-6′-methoxycinchonan-9-a… Solvents: Methanol ; 2 h, 6 MPa, 25 °C
Riferimento
- Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligandsRSC Advances, 2022, 12(23), 14912-14916,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Isopropanol , Water ; 2 h, 45 - 55 mm Hg, 25 °C
Riferimento
- Practical Synthesis of (S)-1-(3-Trifluoromethylphenyl)ethanol via Ruthenium(II)-catalyzed Asymmetric Transfer HydrogenationOrganic Process Research & Development, 2000, 4(5), 346-348,
Synthetic Routes 19
Condizioni di reazione
1.1 Catalysts: Zinc acetate , 1,2-Cyclohexanediamine, N,N′-bis(2-furanylmethylene)-, [N(E),N′(E),1R,2R]- Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Triethoxysilane ; 48 h, rt
1.2 Reagents: Triethoxysilane ; 48 h, rt
Riferimento
- Asymmetric Zinc-Catalyzed Hydrosilylation of Ketones and the Effect of Carboxylate on the EnantioselectivityChirality, 2013, 25(5), 275-280,
(S)-1-3-(Trifluoromethyl)phenylethanol Raw materials
(S)-1-3-(Trifluoromethyl)phenylethanol Preparation Products
(S)-1-3-(Trifluoromethyl)phenylethanol Letteratura correlata
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
5. Book reviews
96789-80-9 ((S)-1-3-(Trifluoromethyl)phenylethanol) Prodotti correlati
- 1598-89-6(Bis(3-(trifluoromethyl)phenyl)methanol)
- 728-80-3(phenyl[3-(trifluoromethyl)phenyl]methanol)
- 395-23-3(4-(Trifluoromethyl)benzhydrol)
- 2248260-51-5(3-(tert-butoxy)carbonyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid)
- 2361644-24-6(9-methylpurine-6-carboxylate)
- 2172208-34-1(3-bromo-6-{(3-methylfuran-2-yl)methylsulfanyl}pyridazine)
- 1805182-89-1(2-Cyano-6-(difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine)
- 1805115-74-5(5-Amino-2-(difluoromethyl)-4-fluoro-3-methylpyridine)
- 299442-88-9(5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine)
- 1311669-16-5(3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96789-80-9)(S)-1-3-(Trifluoromethyl)phenylethanol

Purezza:99%
Quantità:5.0g
Prezzo ($):394.0